Cas no 66877-41-6 (2-amino-4-[(1R,2S)-2-(3-amino-4-hydroxyphenyl)-1-ethylbutyl]phenol)
66877-41-6 structure
Product Name:2-amino-4-[(1R,2S)-2-(3-amino-4-hydroxyphenyl)-1-ethylbutyl]phenol
CAS No:66877-41-6
MF:C18H24N2O2
MW:300.395364761353
CID:1718902
PubChem ID:3050660
Update Time:2025-04-21
2-amino-4-[(1R,2S)-2-(3-amino-4-hydroxyphenyl)-1-ethylbutyl]phenol Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-4-[(1R,2S)-2-(3-amino-4-hydroxyphenyl)-1-ethylbutyl]phenol
- Phenol, 4,4'-(1,2-diethyl-1,2-ethanediyl)bis(2-amino-, (R*,S*)-
- 4-13-00-02874 (Beilstein Handbook Reference)
- 4,4'-(1,2-Diethylethylene)bis(2-aminophenol)
- DTXSID70217027
- Phenol, 4,4'-(1,2-diethylethylene)bis(2-amino-
- 66877-41-6
- BRN 2762967
-
- Inchi: 1S/C18H24N2O2/c1-3-13(11-5-7-17(21)15(19)9-11)14(4-2)12-6-8-18(22)16(20)10-12/h5-10,13-14,21-22H,3-4,19-20H2,1-2H3/t13-,14+
- InChI Key: UTINGAQXLPFZLX-OKILXGFUSA-N
- SMILES: OC1C=CC(=CC=1N)[C@@H](CC)[C@H](C1C=CC(=C(C=1)N)O)CC
Computed Properties
- Exact Mass: 300.18392
- Monoisotopic Mass: 300.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 92.5Ų
Experimental Properties
- PSA: 92.5
2-amino-4-[(1R,2S)-2-(3-amino-4-hydroxyphenyl)-1-ethylbutyl]phenol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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